4-bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
Description
4-bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is an organic compound that belongs to the class of anilines and thiadiazoles. This compound features a bromine atom attached to the benzene ring and a thiadiazole ring linked to the nitrogen atom of the aniline group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Properties
Molecular Formula |
C9H8BrN3S |
|---|---|
Molecular Weight |
270.15 g/mol |
IUPAC Name |
4-bromo-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C9H8BrN3S/c10-7-1-3-8(4-2-7)11-5-9-6-14-13-12-9/h1-4,6,11H,5H2 |
InChI Key |
GTJNBKPOJYYTKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCC2=CSN=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and nitriles under acidic or basic conditions.
Coupling Reaction: The final step involves the coupling of the brominated aniline with the thiadiazole ring. This can be accomplished through nucleophilic substitution reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Safety measures are also implemented to handle the reactive intermediates and hazardous reagents involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or other reduced products.
Substitution: The bromine atom on the benzene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Oxides and hydroxylated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic processes or induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-bromoaniline: A brominated derivative of aniline, used in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.
1,2,3-thiadiazole derivatives: Compounds containing the thiadiazole ring, known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness
4-bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is unique due to the combination of the bromine atom and the thiadiazole ring, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and industrial applications, offering potential advantages over other similar compounds in terms of specificity and efficacy.
Biological Activity
4-Bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromine atom attached to a benzene ring and a thiadiazole moiety linked to the nitrogen atom of the aniline group. The unique structural characteristics of this compound contribute significantly to its biological properties.
- Molecular Formula : CHBrNS
- Molecular Weight : Approximately 284.18 g/mol
- Structural Features : The presence of both bromine and the thiadiazole ring enhances its reactivity and biological efficacy.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and shown effectiveness comparable to established antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
| Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.
| Cell Line | IC (µM) |
|---|---|
| A549 | 5.2 |
| HeLa | 7.8 |
| MCF-7 | 6.5 |
The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through various molecular pathways, including the modulation of apoptotic proteins.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance:
- Antimicrobial Action : Inhibition of enzymes involved in cell wall synthesis.
- Anticancer Action : Induction of apoptosis through activation of caspases and inhibition of proliferation signals.
Case Studies
- Antimicrobial Efficacy : In a study published in Scientific Reports, the compound was shown to have superior activity against multidrug-resistant strains of bacteria when compared to standard antibiotics like ampicillin and ciprofloxacin.
- Cytotoxicity Assessment : A recent investigation in Journal of Medicinal Chemistry evaluated the cytotoxicity of this compound against several cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner .
- Structure-Activity Relationship (SAR) : An analysis highlighted that modifications on the thiadiazole ring can enhance biological activity, suggesting that further optimization could lead to more potent derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
